![molecular formula C12H13NO2 B2884874 4-Benzylpiperidine-2,6-dione CAS No. 27448-01-7](/img/structure/B2884874.png)
4-Benzylpiperidine-2,6-dione
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Overview
Description
4-Benzylpiperidine-2,6-dione, also known as N-Benzylpipecolic acid or NBPA, is a bicyclic compound that belongs to the class of piperidine derivatives. It has a molecular weight of 203.24 .
Synthesis Analysis
Piperidine-2,6-diones are synthesized from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis
The IUPAC name for 4-Benzylpiperidine-2,6-dione is 4-benzyl-2,6-piperidinedione. The InChI code is 1S/C12H13NO2/c14-11-7-10 (8-12 (15)13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,13,14,15) .Chemical Reactions Analysis
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs. They serve as valuable and versatile synthetic intermediates in organic synthesis .Physical And Chemical Properties Analysis
4-Benzylpiperidine-2,6-dione is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications
Role in Drug Designing
Piperidines, including 4-Benzylpiperidine-2,6-dione, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Formation of Various Piperidine Derivatives
4-Benzylpiperidine-2,6-dione can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Treatment of Sickle Cell Disease and β-Thalassemia
Novel substituted piperidine-2,6-dione derivatives, including 4-Benzylpiperidine-2,6-dione, have been found useful in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . These are useful for the treatment of sickle cell disease and β-thalassemia .
Monoamine Releasing Agent
4-Benzylpiperidine-2,6-dione acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Research Chemical
4-Benzylpiperidine-2,6-dione is used as a research chemical in scientific studies .
Synthesis of Biologically Active Piperidines
The compound can be used as a suitable substrate for the synthesis of biologically active piperidines .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Benzylpiperidine-2,6-dione primarily targets the monoamine neurotransmitters in the brain, specifically dopamine and serotonin . It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound interacts with its targets by increasing the release of these neurotransmitters. It has a fast onset of action and a short duration . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A , which prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.
Biochemical Pathways
The primary biochemical pathway affected by 4-Benzylpiperidine-2,6-dione is the monoaminergic system , which includes dopamine, norepinephrine, and serotonin pathways . By increasing the release of these neurotransmitters and inhibiting their breakdown, the compound can enhance the signaling in these pathways.
properties
IUPAC Name |
4-benzylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-10(8-12(15)13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZDPUOBXDFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylpiperidine-2,6-dione |
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